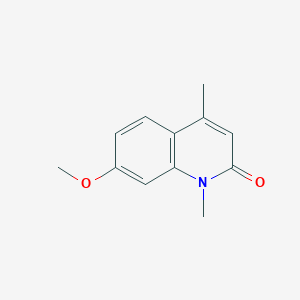

7-Methoxy-1,4-dimethylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

111724-59-5 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

7-methoxy-1,4-dimethylquinolin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-8-6-12(14)13(2)11-7-9(15-3)4-5-10(8)11/h4-7H,1-3H3 |

InChI Key |

HPIDEONNTQRXDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=CC(=C2)OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 1,4 Dimethylquinolin 2 1h One and Analogues

Strategic Approaches to Quinolin-2(1H)-one Core Synthesis

The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through several strategic pathways.

Cyclization reactions are a cornerstone of quinolinone synthesis, typically involving the formation of the heterocyclic ring from an acyclic precursor. A facile and efficient method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) researchgate.net. Another approach is the K₂CO₃-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation mdpi.com. The Friedel-Crafts reaction is also a key strategy, where α,β-unsaturated N-arylamides undergo intramolecular alkylation in the presence of Brønsted or Lewis acids like trifluoroacetic acid (TFA) to form dihydroquinolin-2(1H)-ones nih.gov.

| Cyclization Strategy | Key Precursor | Reagents/Conditions | Outcome |

| Acid-Mediated Cyclization | Penta-2,4-dienamides | Concentrated H₂SO₄ | Substituted quinolin-2(1H)-ones researchgate.net |

| Base-Promoted Cyclization | N-aryl-β-bromo-α,β-unsaturated amides | K₂CO₃, DMF, Microwave | Quinolin-2(1H)-ones mdpi.com |

| Friedel-Crafts Alkylation | α,β-unsaturated N-arylamides | Trifluoroacetic Acid (TFA) | 3,4-dihydroquinolin-2(1H)-ones nih.gov |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂, PhSeBr | 3-functionalized quinolines nbinno.com |

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like quinolinones in a single step, enhancing atom economy and procedural simplicity. nih.gov One notable example is a sequential four-component Ugi–Knoevenagel condensation of an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an aliphatic isocyanide, which provides rapid access to the quinolin-2(1H)-one scaffold chemicalpapers.com. The Povarov, Gewald, and Ugi reactions are among the various MCRs successfully employed for generating diverse quinoline (B57606) frameworks nih.gov. These methods are valued for their ability to introduce significant structural diversity into the final products nih.gov.

| MCR Name | Components | Catalyst/Conditions | Key Feature |

| Ugi–Knoevenagel | Aminophenylketone, Aromatic aldehyde, Cyanoacetic acid, Isocyanide | Sequential reaction | Rapid access to quinolin-2(1H)-one scaffold chemicalpapers.com |

| Povarov Reaction | Aromatic aldehydes, N-arylidene-1H-indazol-6-amines, Substituted indoles | Amberlyst-15 (reusable catalyst) | Eco-friendly synthesis of quinolone derivatives beilstein-journals.org |

| Three-Component Fusion | Methyl 3,3-diethoxypropionate, Aniline derivatives, Aldehyde | SnCl₂·2H₂O, Water, Ultrasonic irradiation | Ultrasound-assisted synthesis of 2-substituted quinolines mdpi.com |

Transition metal catalysis, particularly with palladium, has significantly impacted the synthesis of quinolinones by enabling mild reaction conditions and broad functional group tolerance. A common method is the palladium-catalyzed cyclization of o-iodoanilines with acrylates or acrylic acids, which proceeds smoothly to produce quinolin-2(1H)-ones in moderate to excellent yields. Other transition metals, including rhodium, ruthenium, and cobalt, have also been used to catalyze C-H activation and annulation strategies for quinoline synthesis.

| Metal Catalyst | Reactants | Key Features |

| Palladium(0) | o-Iodoanilines, Acrylates/Acrylic acids | Mild conditions, wide functional group tolerance |

| Rhodium(III) | Aromatic amines, Alkynes | Cascade C–H activation and heteroannulation |

| Cobalt(III) | Acetophenone, Aniline | Cyclization with broad functional group tolerance |

| Nickel | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Sustainable synthesis via dehydrogenation and condensation |

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For quinolinone derivatives, this includes the use of microwave irradiation, eco-friendly solvents like water, and solvent-free reaction conditions. Microwave-assisted synthesis, in particular, has been shown to accelerate reactions and improve yields beilstein-journals.org. For example, the Friedländer synthesis can be performed efficiently using a reusable solid acid catalyst (Nafion NR50) in ethanol under microwave conditions. These green approaches often lead to simpler work-up procedures and reduce the use of hazardous substances.

| Green Approach | Example Reaction | Conditions | Advantages |

| Microwave Irradiation | Friedländer Synthesis | Nafion NR50, Ethanol | Environmentally friendly, accelerated reaction |

| Green Solvent | Three-component reaction | Water | Economical, short reaction period, high yields beilstein-journals.org |

| Solvent-Free | Friedländer Cyclization | Heterogeneous catalyst | Simple, avoids volatile organic solvents |

| Reusable Catalyst | Povarov Reaction | Amberlyst-15, Ethanol | Eco-friendly, catalyst can be recovered and reused beilstein-journals.org |

Specific Synthesis of 7-Methoxy-1,4-dimethylquinolin-2(1H)-one

While a specific, end-to-end reported synthesis for this compound is not detailed in the surveyed literature, a highly plausible synthetic route can be constructed based on well-established reactions for analogous compounds. The synthesis logically proceeds in two main stages: first, the construction of the 7-methoxy-4-methylquinolin-2(1H)-one core, followed by N-methylation at the 1-position.

A practical synthetic pathway involves an initial Conrad-Limpach reaction to form the quinolinone core, followed by a direct methylation step.

Step 1: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one

The Conrad-Limpach synthesis is a classical method for preparing 2- and 4-quinolinones. To obtain the required precursor, m-Anisidine is reacted with ethyl acetoacetate. This reaction typically involves an initial condensation to form an enamine intermediate, followed by thermal cyclization at high temperatures to yield the desired 7-Methoxy-4-methylquinolin-2(1H)-one.

Step 2: N-Methylation to Yield this compound

The final step is the alkylation of the nitrogen atom at the 1-position. This is a standard transformation for quinolinones. The precursor, 7-Methoxy-4-methylquinolin-2(1H)-one, can be N-methylated using a suitable methylating agent, such as methyl iodide (CH₃I), in the presence of a base. Studies on similar quinolinone systems have shown that bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) effectively facilitate this N-alkylation. The reaction of 7-methoxy-4-methyl quinoline-2-one with other alkylating agents in the presence of potassium carbonate has also been reported, confirming the viability of this approach on the specific quinolinone core researchgate.net.

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | Conrad-Limpach Synthesis | m-Anisidine, Ethyl acetoacetate | High temperature (e.g., ~250 °C) for cyclization | 7-Methoxy-4-methylquinolin-2(1H)-one |

| 2 | N-Methylation | 7-Methoxy-4-methylquinolin-2(1H)-one | Methyl iodide (CH₃I), Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetone) | This compound researchgate.net |

This two-step sequence represents a reliable and scalable route to the target compound, leveraging foundational reactions in heterocyclic chemistry and specific literature precedents for the N-alkylation of the 7-methoxy-4-methylquinolin-2-one scaffold.

Derivatization from Substituted Quinolin-2(1H)-ones

The chemical modification of a pre-existing quinolin-2(1H)-one nucleus is a common and effective strategy for generating a library of related compounds. This approach allows for the introduction of various functional groups, altering the molecule's physicochemical properties. A key intermediate for such derivatizations can be N-amino-4,7-dimethyl-6-nitroquinolin-2-one, synthesized from 4,7-dimethyl coumarin. sapub.orgresearchgate.net This substituted quinolinone serves as a versatile scaffold for further reactions, particularly at the N1-amino group. sapub.orgresearchgate.net

Various derivatives can be synthesized through reactions with this N-amino intermediate. For example, treatment with phenyl isocyanate or phenyl isothiocyanate yields urea and thiourea derivatives, respectively. sapub.org Further modifications can be achieved by reacting the intermediate with reagents like acetic anhydride or benzoyl chloride to produce acetylated and benzoylated derivatives. sapub.orgresearchgate.net Condensation reactions are also possible, such as the reaction with salicylaldehyde to form a Schiff base. sapub.orgresearchgate.net

| Reactant | Reagent | Product | Reference |

| N-amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea | sapub.org |

| N-amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isothiocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea | sapub.org |

| N-amino-4,7-dimethyl-6-nitroquinolin-2-one | Acetic anhydride | N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide | sapub.org |

| N-amino-4,7-dimethyl-6-nitroquinolin-2-one | Benzoyl chloride | N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide | sapub.org |

| N-amino-4,7-dimethyl-6-nitroquinolin-2-one | Salicylaldehyde | 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one | sapub.org |

Targeted Alkylation Strategies at the N1 Position

Achieving selective alkylation at the N1 position of the quinolin-2(1H)-one ring is a crucial step for synthesizing compounds like this compound. The quinolinone system can undergo alkylation at either the N1 nitrogen or the O2 oxygen, leading to a mixture of products. researchgate.net The regioselectivity of this reaction is influenced by factors such as the substrate, alkylating agent, solvent, and base used. researchgate.netuea.ac.uk

A common strategy for favoring N1-alkylation involves using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Studies on quinolin-2(1H)-one and its derivatives substituted at the C6 and C7 positions (with groups like methoxy) have shown that alkylation with agents such as 2-bromoacetophenone or chloroacetone under these conditions predominantly yields the N1-alkylated product over the O2-alkylated isomer. researchgate.netresearchgate.net However, the substitution pattern on the quinolinone ring can significantly impact this selectivity; for instance, derivatives with an 8-methoxy group have been found to yield exclusively O2-alkylated products under the same conditions. researchgate.netresearchgate.net

| Substrate | Alkylating Agent | Conditions | Major Product | Reference |

| Quinolin-2(1H)-one | 2-Bromoacetophenone | K2CO3, DMF | N1-Alkylated Product | researchgate.net |

| C6/C7-substituted quinolin-2(1H)-one | 2-Bromoacetophenone / Chloroacetone | K2CO3, DMF | N1-Alkylated Product | researchgate.netresearchgate.net |

| 8-Methoxy-quinolin-2(1H)-one | 2-Bromoacetophenone / Chloroacetone | K2CO3, DMF | O2-Alkylated Product (exclusive) | researchgate.netresearchgate.net |

Synthesis of Related Methoxylated and Dimethylated Quinolin-2(1H)-one Derivatives

The synthesis of quinolin-2(1H)-one derivatives bearing specific methoxy (B1213986) and methyl substitution patterns often requires tailored synthetic routes starting from appropriately substituted precursors.

For methoxylated analogues, a general and efficient method involves a three-step process starting from a substituted aniline. researchgate.net For example, to synthesize substituted 4-methoxy-1H-quinolin-2-ones, the corresponding aniline is first reacted with malonic acid and phosphorous oxychloride to form a substituted 2,4-dichloroquinoline. researchgate.net This intermediate is then treated with sodium methoxide to yield a 2,4-dimethoxy quinoline. researchgate.net The final step involves a reflux in glacial acetic acid and hydrochloric acid to selectively demethylate the 2-position, affording the desired 4-methoxy-1H-quinolin-2-one. researchgate.net A specific example of a methoxylated precursor is 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, which can be synthesized and subsequently used in further reactions like N-arylation. nih.gov

For dimethylated analogues, such as those with methyl groups at the C4 and C7 positions, synthesis can begin from precursors like 4,7-dimethyl coumarin. sapub.orgresearchgate.net This starting material can be converted into various 4,7-dimethylquinolin-2-one derivatives through a sequence of reactions, including nitration and reaction with hydrazine hydrate. sapub.orgresearchgate.net These methods provide the foundational structures that can then be subjected to further functionalization, such as the N1-alkylation strategies discussed previously, to arrive at the target dimethylated structures.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 7-Methoxy-1,4-dimethylquinolin-2(1H)-one provides crucial information about the different proton environments within the molecule. The methyl and methoxy (B1213986) groups, in particular, exhibit characteristic singlet peaks due to the absence of adjacent protons for coupling.

The N-methyl (N-CH₃) protons typically appear as a singlet in the range of δ 3.5-3.8 ppm. The C4-methyl (C4-CH₃) protons, being attached to an sp²-hybridized carbon of the quinoline (B57606) ring, also present as a singlet, generally found slightly downfield. The protons of the methoxy group (O-CH₃) at the C7 position give rise to a distinct singlet, typically observed around δ 3.9 ppm. The aromatic protons on the quinoline core would appear in the aromatic region of the spectrum (approximately δ 6.8-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound This table is based on typical chemical shift values for similar structures and is for illustrative purposes as specific experimental data was not found in the search results.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~ 3.7 | Singlet |

| C4-CH₃ | ~ 2.5 | Singlet |

| 7-OCH₃ | ~ 3.9 | Singlet |

| H-3 | ~ 6.3 | Singlet |

| H-8 | ~ 6.9 | Doublet |

| H-6 | ~ 7.0 | Doublet of doublets |

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon of the N-methyl group is expected to resonate at approximately δ 29-35 ppm, while the C4-methyl carbon would appear further upfield, around δ 15-20 ppm. The methoxy carbon (7-OCH₃) typically has a chemical shift in the range of δ 55-60 ppm.

The spectrum would also feature signals for the carbonyl carbon (C2) significantly downfield (δ ~162 ppm) and the other sp² carbons of the aromatic and heterocyclic rings between δ 98 and δ 160 ppm. The precise shifts help in assigning each carbon to its specific position within the quinolinone framework.

Table 2: Hypothetical ¹³C NMR Data for this compound This table is based on typical chemical shift values for similar structures and is for illustrative purposes as specific experimental data was not found in the search results.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~ 30 |

| C4-CH₃ | ~ 18 |

| 7-OCH₃ | ~ 56 |

| C3 | ~ 122 |

| C4 | ~ 145 |

| C4a | ~ 118 |

| C5 | ~ 127 |

| C6 | ~ 112 |

| C7 | ~ 160 |

| C8 | ~ 98 |

| C8a | ~ 140 |

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within a molecule. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily helping to trace the connectivity of protons on the aromatic ring. beilstein-journals.org For instance, a cross-peak between the H-5 and H-6 signals would confirm their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. rsc.org This experiment would definitively link the proton signals of the N-methyl, C4-methyl, and methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov For example, an HMBC experiment would show a correlation from the N-methyl protons to the C2 carbonyl carbon and the C8a carbon. It would also show correlations from the C4-methyl protons to C3, C4, and C4a, and from the methoxy protons to the C7 carbon, thereby confirming the placement of these substituent groups and piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₂H₁₃NO₂), the calculated exact mass is 203.09463. An HRMS experiment would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula with high confidence.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like quinolinones, often producing a protonated molecular ion peak [M+H]⁺. In the case of this compound, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of 204.0, corresponding to the [C₁₂H₁₄NO₂]⁺ ion. Analysis of the fragmentation pattern, which may involve the loss of a methyl radical (•CH₃) or a carbon monoxide (CO) molecule, can provide further structural confirmation. The fragmentation of related methoxy-containing heterocyclic compounds often involves the loss of the methyl group from the methoxy ether, followed by the elimination of carbon monoxide. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR absorption data for this compound are not available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Specific experimental UV-Vis absorption maxima (λmax) and other photophysical properties for this compound are not available in published literature.

X-ray Crystallography for Solid-State Structural Analysis

A solved crystal structure for this compound, which would provide definitive solid-state structural data, has not been deposited in crystallographic databases or published in the available scientific literature.

Structure Activity Relationship Sar and Mechanistic Hypotheses

Role of N-1 Substitution in Quinolinone Bioactivity

Substitutions at the N-1 position of the quinolinone core are crucial in determining the compound's biological effects. The presence of a methyl group at this position, as seen in 7-Methoxy-1,4-dimethylquinolin-2(1H)-one, is a common feature in many biologically active quinolinones. Research on various quinolinone analogs has shown that the nature of the substituent at N-1 can significantly modulate potency and selectivity. For instance, in the context of antibacterial quinolones, optimal substituents at the N-1 position often include small alkyl groups like ethyl and cyclopropyl, which have been shown to result in potent compounds. pharmacy180.com The introduction of a methyl group at N-1 can influence the molecule's lipophilicity and its ability to interact with biological targets. In some classes of quinolinone-based compounds, this substitution is essential for activity. slideshare.netmdpi.com

The N-1 substituent can also impact the compound's interaction with specific receptors. For example, in the development of imidazoquinoline-based TLR7/8 agonists, modifications at the N-1 position have led to compounds with selective activity for either TLR7 or TLR8, or dual agonism. nih.gov While direct studies on this compound are limited, the broader literature on quinolinones suggests that the N-1 methyl group likely plays a significant role in its biological profile by influencing its binding affinity to target proteins.

| N-1 Substituent | Observed Effect on Bioactivity | Compound Class Example | Reference |

|---|---|---|---|

| Methyl | Often essential for activity, influences potency. | Antibacterial Quinolones | pharmacy180.com |

| Ethyl, Cyclopropyl | Can lead to potent compounds. | Antibacterial Quinolones | pharmacy180.com |

| Aryl | Can confer consistent activity. | Antibacterial Quinolones | slideshare.net |

| Various Alkyl/Aryl | Modulates selectivity for TLR7/TLR8. | Imidazoquinolines | nih.gov |

Impact of C-4 Methyl Substitution on Compound Efficacy

The substitution at the C-4 position of the quinolinone ring system is another critical determinant of biological efficacy. In this compound, this position is occupied by a methyl group. While the C-4 oxo group is generally considered essential for the antibacterial activity of quinolones, substitutions at other C-4 positions can have varied effects. pharmacy180.com In some quinolinone derivatives, the introduction of a methyl group at C-4 can be beneficial. For instance, in the synthesis of quinoline (B57606) scaffolds, substitutions at the C-4 position are a key area of modification. nih.gov

Research on quinoline-based hydroxamic acid derivatives as dual DNMT and HDAC inhibitors has shown that the substituent at the C-4 position can influence the compound's interaction with the target protein. acs.org While specific data on the C-4 methyl group of this compound is not extensively detailed in the available literature, the general principles of SAR in quinolinones suggest that this group can affect the compound's steric and electronic properties, thereby influencing its binding to biological targets.

Significance of C-7 Methoxy (B1213986) Group in Quinolinone Analogues

The C-7 position of the quinolinone nucleus is a frequent site for modification to enhance biological activity. nih.gov In this compound, the presence of a methoxy group at this position is significant. The methoxy group is an electron-donating group and can also act as a hydrogen bond acceptor. nih.gov These properties can have a profound impact on the molecule's interaction with biological targets.

In studies of imidazoquinolines, a C-7 methoxy group was selected for its strong electron-donating properties and its hydrogen bond accepting ability, which led to substantially more active agonists. nih.gov This suggests that the increased electron density in the quinolinone ring system may enhance interactions with target proteins. nih.gov For instance, in some contexts, a C-8 methoxy moiety has been found to be active against gram-positive bacteria. pharmacy180.com The introduction of a piperazine (B1678402) moiety at the C-7 position is often essential for the antibacterial activity of many quinolones. pharmacy180.com While not a piperazine, the methoxy group at C-7 in this compound likely contributes to its biological activity through its electronic and hydrogen-bonding capabilities. nih.govmdpi.com

| C-7 Substituent | Property | Observed Effect on Bioactivity | Compound Class Example | Reference |

|---|---|---|---|---|

| Methoxy | Electron-donating, Hydrogen bond acceptor | Increased agonist activity | Imidazoquinolines | nih.gov |

| Piperazine | - | Essential for broad-spectrum antibacterial activity | Fluoroquinolones | pharmacy180.com |

| Chloro | Lipophilic, Resonance effects | Maintained activity trends | Imidazoquinolines | nih.gov |

| Hydroxyl | - | Substantially more active agonist | Imidazoquinolines | nih.gov |

Substituent Effects on Biological Target Interaction Profiles

For instance, in the context of anticoagulants, the introduction of a methoxy group at position 8 of a pyrrolo[3,2,1-ij]quinolin-2-one scaffold resulted in a moderate potentiation of factor Xa activity. mdpi.com This highlights how the position and nature of a substituent can fine-tune the interaction with a specific biological target. The combination of substituents on this compound likely results in a unique electronic and steric profile that governs its affinity and efficacy towards its cellular partners. The electron-donating nature of the C-7 methoxy group, combined with the steric bulk of the N-1 and C-4 methyl groups, will define the binding pocket requirements for its biological targets. nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For quinolinone derivatives, the spatial arrangement of the substituents can significantly influence the structure-activity relationship. The planarity of the quinoline ring system and the orientation of its substituents can affect how the molecule fits into a binding site.

Exploration of Biological Activity Spectrum Non Clinical

Antimicrobial Activity of Quinolinone Derivatives (Excluding Clinical Data)

Quinolinone derivatives have demonstrated a wide spectrum of antimicrobial activities in non-clinical studies. researchgate.net The core structure is a key component in various compounds that exhibit potent effects against bacteria, fungi, mycobacteria, viruses, and parasites. nih.gov The ability to modify the quinoline (B57606) nucleus at various positions has allowed for the development of compounds with enhanced potency and selectivity against different microbial pathogens. austinpublishinggroup.comsemanticscholar.org

Antibacterial Potential Against Various Pathogens

Quinolinone derivatives have emerged as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.gov Studies have identified specific derivatives with significant activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov For instance, certain quinoline-2-one derivatives have shown potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL against MRSA and VRE. nih.gov Some of these compounds also exhibit antibiofilm capabilities, significantly reducing biofilm formation in MRSA strains. nih.gov

The antibacterial spectrum of quinolinone derivatives also extends to other Gram-positive and Gram-negative bacteria. semanticscholar.orgbiointerfaceresearch.com Various series of these compounds have been tested against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, showing moderate to excellent antibacterial activity. biointerfaceresearch.commdpi.com The presence of specific moieties, such as carboxylic acid groups or dihydrotriazine, has been noted to enhance the antibacterial properties of these derivatives. biointerfaceresearch.com Research has demonstrated that structural modifications to the quinoline skeleton can lead to compounds with MIC values comparable or even superior to established antibiotics like ciprofloxacin (B1669076) and chloramphenicol (B1208) against certain strains. biointerfaceresearch.comtandfonline.com

| Derivative | Pathogen | MIC (μg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | nih.gov |

| Compound 6c | VRE | 0.75 | nih.gov |

| Compound 6c | MRSE | 2.50 | nih.gov |

| Compound 24 | E. coli | 3.125 | biointerfaceresearch.com |

| Compound 24 | S. aureus | 3.125 | biointerfaceresearch.com |

| Compound 6 | S. aureus | 3.12 | tandfonline.com |

| Compound 6 | B. cereus | 3.12 | tandfonline.com |

| Compound 3a | E. coli | 620 | mdpi.com |

| Compound 3a | S. aureus | 620 | mdpi.com |

| Various | C. difficile | ≤ 4.0 | nih.gov |

Antifungal Efficacy

The antifungal potential of quinolinone and related quinoline derivatives has been investigated against a variety of fungal pathogens, including yeasts, dermatophytes, and phytopathogenic fungi. nih.govacs.org Certain derivatives have shown selective and potent action. For example, studies have revealed compounds with specific activity against Candida species (MICs of 25–50 μg/mL) and others with more effective action against dermatophytes (MICs of 12.5–25 μg/mL). nih.gov

In the context of agricultural applications, quinoline derivatives have been explored as fungicides against plant pathogens. acs.org Inspired by the structure of quinine, researchers have developed derivatives with potent activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. acs.org One such derivative, compound Ac12, demonstrated EC₅₀ values of 0.50 μg/mL and 0.52 μg/mL against these fungi, respectively, which was more potent than the commercial fungicide azoxystrobin. acs.org The mechanism of action for some of these compounds may involve causing abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents. acs.org Additionally, other studies on fluorinated quinoline analogs and 8-hydroxyquinoline (B1678124) derivatives have confirmed broad antifungal activity against various species, including Aspergillus, Microsporum, and Trichophyton. researchgate.netmdpi.comoup.com

| Derivative Class/Compound | Fungal Pathogen | Activity Metric (μg/mL) | Reference |

| Compound 2 | Candida spp. | MIC: 50 (Geometric Mean) | nih.gov |

| Compound 5 | Dermatophytes | MIC: 19.14 (Geometric Mean) | nih.gov |

| Compound Ac12 | Botrytis cinerea | EC₅₀: 0.50 | acs.org |

| Compound Ac12 | Sclerotinia sclerotiorum | EC₅₀: 0.52 | acs.org |

| Clioquinol | Candida spp. | MIC: 0.031–2 | oup.com |

| Fluorinated quinolines (2b, 2e, 2f, 2k, 2n) | S. sclerotiorum | >80% inhibition at 50 µg/mL | mdpi.com |

Antitubercular Properties

The quinoline scaffold is a cornerstone in the development of antitubercular agents, with many natural and synthetic derivatives showing activity against Mycobacterium tuberculosis. austinpublishinggroup.comnih.gov The quinoline ring itself is recognized as a pharmacophore that confers anti-TB activity, making it a promising foundation for new drug development. austinpublishinggroup.com The success of the diarylquinoline drug bedaquiline (B32110) has further spurred research into novel quinoline-based structures. austinpublishinggroup.com

Numerous studies have reported on quinoline derivatives with potent in vitro activity against the drug-sensitive H₃₇Rv strain and multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govnih.gov For example, isatin-tethered quinoline derivatives have demonstrated impressive activity, with one compound exhibiting a MIC of 0.06 µg/mL against the H₃₇Rv strain. nih.gov This same compound showed superior activity against MDR and XDR strains with MIC values of 0.24 µg/mL and 1.95 µg/mL, respectively. nih.gov Other hybrid molecules, such as pyrazolo-quinoline analogues, have also displayed significant inhibition of M. tuberculosis at low concentrations (1.6 µg/mL). researchgate.net

| Derivative Class/Compound | M. tuberculosis Strain | MIC (μg/mL) | Reference |

| Pyrazolo-quinolines (P1-6) | H₃₇Rv | < 1.6 | researchgate.net |

| Isatin-tethered quinoline (Q8b) | H₃₇Rv | 0.06 | nih.gov |

| Isatin-tethered quinoline (Q8h) | H₃₇Rv | 0.12 | nih.gov |

| Isatin-tethered quinoline (Q8b) | MDR strain | 0.24 | nih.gov |

| Isatin-tethered quinoline (Q8b) | XDR strain | 1.95 | nih.gov |

| 4-adamantan-1-yl-quinoline-2-carboxylic acid hydrazide | H₃₇Rv | 1.00 | austinpublishinggroup.com |

Antiviral Modalities (e.g., Anti-HIV)

Quinoline and its oxidized form, quinolone, represent a significant class of heterocyclic compounds with promising anti-HIV properties. nih.govnih.gov The approval of the 4-quinolone derivative elvitegravir, an HIV integrase strand transfer inhibitor (INSTI), highlights the potential of this chemical scaffold in antiretroviral therapy. nih.govnih.gov Research into quinoline-based compounds has identified derivatives that can inhibit various stages of the HIV replication cycle. nih.govresearchgate.net

Non-clinical studies have explored quinoline derivatives as inhibitors of key viral enzymes, including reverse transcriptase and integrase. researchgate.netuniroma1.it Some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme. researchgate.net Others act as allosteric integrase inhibitors (ALLINIs) or have been found to inhibit the crucial interaction between HIV integrase and viral RNA (vRNA), which is essential for the formation of functional virions. uniroma1.it Aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline framework have also demonstrated anti-HIV activity in infected cells at submicromolar concentrations. mdpi.com

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)

The quinoline core is historically significant in the fight against parasitic diseases, most notably malaria. austinpublishinggroup.comnih.gov Modifications of this scaffold continue to yield compounds with a broad range of antiparasitic activities. researchgate.net Derivatives of 4-(1H)-quinolone have been evaluated for their in vitro activity against Plasmodium falciparum (the most virulent human malaria parasite), Trypanosoma brucei rhodesiense (causative agent of African trypanosomiasis), and Leishmania donovani (causative agent of visceral leishmaniasis). researchgate.netmarshall.edu

The 8-aminoquinoline (B160924) class, in particular, has a long history as antiprotozoal drugs. nih.gov Tafenoquine, an 8-aminoquinoline, has shown significant in vitro activity against various Leishmania species, with 50% inhibitory concentrations (IC₅₀) between 0.1 and 4.0 μM, and was also active in rodent models of leishmaniasis. nih.gov This compound was less active against Trypanosoma cruzi amastigotes, with an IC₅₀ of 21.9 μM. nih.gov Another natural quinoid derivative, jacaranone, has also demonstrated activity against P. falciparum, T. cruzi, and Leishmania species, with IC₅₀ values of 7.82 μg/mL, 13 μg/mL, and 11.86-17.22 μg/mL, respectively. bvsalud.org

| Derivative/Compound | Parasite | Activity Metric (Concentration) | Reference |

| Tafenoquine | Leishmania donovani | IC₅₀: 0.1 - 4.0 μM | nih.gov |

| Tafenoquine | Trypanosoma cruzi | IC₅₀: 21.9 μM | nih.gov |

| Jacaranone | Plasmodium falciparum (K1) | IC₅₀: 7.82 μg/mL | bvsalud.org |

| Jacaranone | Trypanosoma cruzi | IC₅₀: 13 μg/mL | bvsalud.org |

| Jacaranone | Leishmania spp. | IC₅₀: 11.86 - 17.22 μg/mL | bvsalud.org |

Non-Clinical Anticancer Investigations (Cellular and In Vitro Studies)

Quinolinone and its related quinoline and quinazolinone scaffolds are versatile pharmacophores that have been extensively investigated for anticancer activity. ekb.egnih.gov Derivatives have shown the ability to inhibit cancer cell proliferation through various mechanisms, including arresting the cell cycle, inducing apoptosis (programmed cell death), disrupting cell migration, and inhibiting angiogenesis (the formation of new blood vessels). ekb.eg

In vitro studies have demonstrated the cytotoxic effects of these compounds against a wide array of human cancer cell lines, such as those from colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers. rsc.orgnih.gov The anticancer mechanisms are diverse and target various cellular components and pathways. nih.gov Some quinazolinone derivatives act as microtubule disruptors, inhibiting tubulin polymerization, a process critical for cell division. ekb.egnih.gov Others function as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), c-Met kinase, and histone deacetylases (HDACs). ekb.eg For example, a set of 4-hydroxyquinolone analogues were evaluated, with one compound showing promising IC₅₀ values across four different cancer cell lines. rsc.orgnih.gov Similarly, certain quinazolinone-thiouracil hybrids displayed potent cytotoxicity, with one derivative showing an IC₅₀ value of 2.88 µM against glioblastoma cells. researchgate.net

| Derivative Class/Compound | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| Compound 3g (4-hydroxyquinolone analogue) | HCT116 (Colon) | 1.11 µM | rsc.orgnih.gov |

| Compound 3g (4-hydroxyquinolone analogue) | A549 (Lung) | 1.35 µM | rsc.orgnih.gov |

| Compound 3g (4-hydroxyquinolone analogue) | PC3 (Prostate) | 1.28 µM | rsc.orgnih.gov |

| Compound 3g (4-hydroxyquinolone analogue) | MCF-7 (Breast) | 1.21 µM | rsc.orgnih.gov |

| Compound 5d (Quinazolinone-thiouracil) | Breast | 5.28 µM | researchgate.net |

| Compound 5d (Quinazolinone-thiouracil) | Lung | 4.02 µM | researchgate.net |

| Compound 5d (Quinazolinone-thiouracil) | Glioblastoma | 2.88 µM | researchgate.net |

| Compound 2 (dihydroquinoxalinone) | NCI-60 Panel | 10⁻¹⁰ M level | nih.gov |

Inhibition of Cancer Cell Line Proliferation

The antiproliferative activity of quinolinone scaffolds has been evaluated against a variety of human tumor cell lines. While specific data for 7-Methoxy-1,4-dimethylquinolin-2(1H)-one is part of a broader landscape of quinolinone derivatives, related compounds have demonstrated significant cytotoxic effects. For instance, the modification of the quinolinone structure has been a strategy to enhance anticancer activity. Studies on analogous compounds, such as certain 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives, have shown potent antiproliferative activity with GI50 values in the low to subnanomolar range against panels of human tumor cell lines. nih.gov Another study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) reported potent activity against colorectal cancer cells, with an IC50 of 0.33 μM for HCT116 cells and 0.51 μM for Caco-2 cells. mdpi.com

The general class of methoxyflavones, which share some structural similarities, has also been extensively studied for its cytotoxic activity. The position and number of methoxy (B1213986) groups on the flavonoid scaffold play a crucial role in determining the anticancer potential. mdpi.com These findings underscore the importance of the methoxy group in mediating cytotoxic effects against various cancer cells. mdpi.com

Table 1: Cytotoxic Activity of a Related Methoxy-Quinoline Compound (MMNC)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| HCT116 | Colorectal Cancer | 0.33 | mdpi.com |

| Caco-2 | Colorectal Cancer | 0.51 | mdpi.com |

| AGS | Gastric Cancer | 3.6 | mdpi.com |

| PANC-1 | Pancreatic Cancer | 18.4 | mdpi.com |

| SMMC-7721 | Hepatocellular Carcinoma | 9.7 | mdpi.com |

Interactions with Biomolecules (e.g., DNA gyrase, topoisomerase IV)

DNA gyrase and Topoisomerase IV: Quinolone derivatives are well-known for their antibacterial activity, which is primarily mediated through the inhibition of DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are essential for maintaining DNA topology in bacteria. nih.govnih.gov The core mechanism involves the quinolone molecule trapping the enzyme-DNA complex, which leads to the cessation of DNA synthesis and ultimately cell death. nih.govnih.gov While this is a hallmark of fluoroquinolone antibacterials, the fundamental quinolone scaffold is the basis for these interactions. The C-3/C-4 keto acid region of the quinolone is crucial for chelating a magnesium ion, which mediates the binding to the enzyme. nih.gov Topoisomerase I, a related enzyme overexpressed in cancer cells, is also a target for certain quinoline derivatives, which stabilize the enzyme-DNA cleavage complex, leading to cancer cell death. nih.gov

Other Reported Biological Activities (Non-Clinical)

Anti-inflammatory Mechanisms

The anti-inflammatory potential of compounds containing the quinolinone or similar heterocyclic scaffolds has been noted in several studies. The mechanisms often involve the modulation of key inflammatory pathways. For instance, a novel tetrahydroisoquinoline derivative, AMTIQ, demonstrated anti-inflammatory effects by reducing nitric oxide production and downregulating the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like IL-1β and TNF-α in microglial cells. nih.gov This was associated with the attenuation of NF-κB nuclear translocation. nih.gov Other phytochemicals have been shown to inhibit inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) by suppressing NF-κB and MAPK signaling pathways. nih.gov

Antioxidant Potency and Redox Chemistry

The antioxidant properties of quinazolinone derivatives have been attributed to their ability to act as radical scavengers. sapub.org The evaluation of antioxidant activity is often performed using assays such as the DPPH (diphenyl picryl hydrazyl) radical scavenging method. sapub.org The capacity of these compounds to donate a hydrogen radical or delocalize electrons contributes to their antioxidant effect. sapub.org Depending on their concentration, some related compounds can act as either antioxidants or pro-oxidants. sapub.org The presence of heterocyclic rings fused to the core structure is often responsible for this activity. sapub.org

Central Nervous System (CNS) Activity (e.g., Acetylcholinesterase Inhibition)

Acetylcholinesterase (AChE) inhibitors are important in the management of neurodegenerative diseases like Alzheimer's disease. sciforum.net Various quinolinone derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govresearchgate.net For example, one study reported a potent and selective non-competitive inhibitor of human recombinant AChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. researchgate.net Structure-activity relationship studies on related methoxyflavones have indicated that the presence and position of methoxy groups can significantly influence the inhibitory effect on both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov

Anthelmintic Potential

Currently, there is no publicly available scientific literature detailing the specific anthelmintic (anti-parasitic worm) activity of this compound. However, the broader class of quinoline and quinolinone derivatives has been a subject of investigation for potential anthelmintic properties.

Research into related quinoline structures has shown varied levels of activity against parasitic worms. For instance, a series of 2-arylimidazo[4,5-f]quinolin-9-ols demonstrated significant anthelmintic effects against the mouse tapeworm Hymenolepis nana. In a separate study, newly synthesized quinoline derivatives containing an acridine (B1665455) moiety were also evaluated for their anthelmintic capabilities. The results indicated that while some of these compounds exhibited good to moderate activity, they were generally less potent than the standard reference drug, albendazole.

These studies suggest that the quinoline scaffold is of interest in the development of new anthelmintic agents. However, without direct experimental evidence, the potential of this compound in this therapeutic area remains speculative. Further research and specific testing of this compound are necessary to determine if it possesses any significant anthelmintic properties.

Vasodilator Activity

There is a lack of specific studies in the available scientific literature that have investigated the direct vasodilator effects of this compound. The potential for this compound to relax blood vessels has not been a primary focus of published research.

However, the broader family of quinoline and quinazoline (B50416) derivatives has been noted for its cardiovascular effects. Certain quinazoline-containing compounds, for example, have been identified as having vasodilatory properties. These effects can be mediated through various mechanisms, including the modulation of adrenergic receptors or inhibition of enzymes like phosphodiesterase-5 (PDE-5). The vascular endothelium plays a crucial role in regulating blood vessel tone by releasing vasoactive substances. Many compounds exert their vasodilator effects through endothelium-dependent mechanisms, often involving the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.

While these findings within the larger chemical class are intriguing, they are not directly transferable to this compound. The specific arrangement of functional groups on the quinolinone core is critical in determining its biological activity. Therefore, dedicated pharmacological screening is required to ascertain whether this compound has any vasodilator activity and to elucidate its potential mechanism of action.

Immunomodulation Studies

The immunomodulatory potential of this compound has not been specifically detailed in the existing scientific literature. However, the quinolinone skeleton is a recognized scaffold in the design of molecules with immunomodulatory effects.

Compounds with a quinolinone core have been explored for their ability to influence the immune system. For example, certain novel quinolinone derivatives have been synthesized and evaluated for their immunosuppressive activity. These studies have sometimes focused on the inhibition of cytokine release, such as interleukin-2 (B1167480) (IL-2), from activated immune cells like T cells. The mechanism of action for some of these derivatives has been linked to the suppression of key transcription factors that regulate immune responses.

Additionally, the broader class of quinolones, which includes fluoroquinolone antibiotics, has been shown to possess immunomodulatory effects. These effects can include altering the production of various cytokines, which are signaling molecules that play a critical role in the immune response.

Despite these general findings for the broader class of quinolinones, the specific immunomodulatory profile of this compound remains uncharacterized. Its particular substitution pattern will ultimately determine its interaction with immune cells and pathways. Therefore, dedicated immunological studies are necessary to determine if this compound exhibits any stimulatory or suppressive effects on the immune system.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, from geometric parameters to spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. For 7-Methoxy-1,4-dimethylquinolin-2(1H)-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to determine its most stable three-dimensional conformation.

These calculations provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is utilized to compute key electronic descriptors that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. Other calculated properties often include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which collectively offer a comprehensive picture of the molecule's electronic behavior and potential for intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Calculated Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| HOMO Energy | -Y.YYYY | eV |

| LUMO Energy | -Z.ZZZZ | eV |

| HOMO-LUMO Gap | A.AAAA | eV |

| Dipole Moment | B.BBBB | Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Specific research articles detailing these calculations for this compound are not currently available in the public domain.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict its ¹H and ¹³C NMR spectra.

These theoretical spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra. The accuracy of these predictions is often high, with mean absolute errors that can be less than 0.2 ppm for ¹H shifts and a few ppm for ¹³C shifts, depending on the level of theory and solvent modeling employed.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 162.5 | 162.1 | - | - |

| C3 | 121.8 | 121.5 | 6.30 | 6.28 |

| C4 | 145.2 | 144.9 | - | - |

| C4a | 118.9 | 118.6 | - | - |

| C5 | 115.3 | 115.0 | 7.25 | 7.23 |

| C6 | 110.1 | 109.8 | 6.85 | 6.83 |

| C7 | 158.7 | 158.4 | - | - |

| C8 | 128.9 | 128.6 | 7.50 | 7.48 |

| C8a | 139.5 | 139.2 | - | - |

| N1-CH₃ | 29.8 | 29.5 | 3.65 | 3.63 |

| C4-CH₃ | 18.2 | 17.9 | 2.45 | 2.43 |

| C7-OCH₃ | 55.6 | 55.3 | 3.90 | 3.88 |

Note: This table presents hypothetical data for illustrative purposes, as specific published computational NMR studies for this compound were not identified.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Binding Mode Analysis with Relevant Enzyme Targets (e.g., QR2, Topoisomerases)

Quinolinone derivatives have been investigated for their inhibitory activity against various enzymes, including NAD(P)H:quinone oxidoreductase 2 (QR2) and topoisomerases. Molecular docking simulations can be employed to predict how this compound would bind to the active sites of these enzymes. For instance, docking into the crystal structure of human topoisomerase II would reveal the specific amino acid residues that the ligand interacts with. rjeid.com The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stability of the ligand-enzyme complex. This information is vital for understanding the mechanism of inhibition and for designing more potent derivatives.

Estimation of Binding Affinities and Interaction Energies

Beyond predicting the binding pose, docking algorithms also provide a scoring function to estimate the binding affinity of the ligand for the target. This score, often expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction. These scoring functions take into account various energetic contributions, such as electrostatic and van der Waals interactions. While these scores are approximations, they are invaluable for ranking potential inhibitors and prioritizing compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Topoisomerase II | 1ZXM | -8.5 | ASN91, ASP94, GLY164 |

| QR2 | 1QR2 | -7.9 | TYR128, PHE178, TRP105 |

Note: The data in this table is hypothetical and for illustrative purposes only. Specific docking studies for this compound against these targets have not been found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the physical movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the target, as well as the stability of their complex.

An MD simulation of the this compound-enzyme complex, placed in a simulated physiological environment (e.g., a water box with ions), would track the atomic trajectories over a period of nanoseconds. Analysis of these trajectories can reveal the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess conformational stability. Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Conformational Landscape Exploration

A crucial first step in understanding the molecular behavior of this compound would be to explore its conformational landscape. This is typically achieved through computational methods such as quantum mechanics, particularly Density Functional Theory (DFT). By systematically rotating the flexible bonds of the molecule—such as those of the methoxy (B1213986) and methyl groups—researchers can identify various low-energy conformations, or "conformers."

The relative energies of these conformers can be calculated to determine their population distribution at a given temperature, providing insight into the molecule's preferred shapes. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. A hypothetical data table for such a study is presented below to illustrate the expected outcomes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (C3-C4-N1-C1') (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conf-1 | 180 (anti) | 0.00 | 75.3 |

| Conf-2 | 60 (gauche) | 1.25 | 12.3 |

| Conf-3 | -60 (gauche) | 1.25 | 12.3 |

| Conf-4 | 0 (syn) | 5.50 | 0.1 |

Note: This table is illustrative and not based on published data.

Protein-Ligand Complex Stability Investigations

To explore the therapeutic potential of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. Molecular docking would predict the preferred binding orientation of the compound within the active site of a specific protein target. Following docking, MD simulations can provide a dynamic view of the protein-ligand complex over time, assessing its stability.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The binding free energy, a measure of the affinity of the ligand for the protein, can also be calculated. Such studies are fundamental in rational drug design, helping to predict whether a compound is likely to be an effective inhibitor or modulator of a protein's function.

Table 2: Hypothetical Interaction Data for this compound with a Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Tyr234 | Hydrogen Bond (with C=O) | 2.9 |

| Leu312 | Hydrophobic | 3.5 |

| Val218 | Hydrophobic | 3.8 |

| Phe345 | π-π Stacking | 4.1 |

Note: This table is illustrative and not based on published data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinolinone derivatives, QSAR models have been developed to predict their efficacy against various targets.

To develop a QSAR model relevant to this compound, a dataset of structurally similar quinolinones with measured biological activity would be required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties), would be calculated for each compound. Statistical methods are then used to create a model that can predict the activity of new, untested compounds. Such a model could guide the synthesis of more potent analogues of this compound.

Future Perspectives and Research Trajectories for 7 Methoxy 1,4 Dimethylquinolin 2 1h One Derivatives

Rational Design Strategies for Enhanced Potency and Selectivity

The future development of 7-methoxy-1,4-dimethylquinolin-2(1H)-one derivatives will heavily rely on rational design strategies to improve their potency and selectivity. A key approach involves detailed structure-activity relationship (SAR) studies to understand how modifications to the quinolinone core affect its biological activity. For instance, the introduction of different substituents at various positions on the quinoline (B57606) ring can significantly influence the compound's interaction with its biological target.

Computational methods such as quantitative structure-activity relationship (QSAR) analysis and pharmacophore modeling will be instrumental in guiding these modifications. These techniques can predict the biological activity of novel derivatives and help identify the key structural features required for optimal interaction with a specific target. For example, the methoxy (B1213986) group at the 7-position is a critical feature that can be modulated to enhance activity. nih.gov

Furthermore, scaffold hopping, a strategy that involves replacing a central molecular core with a structurally different but functionally similar one, can lead to the discovery of novel derivatives with improved properties. nih.gov This approach, combined with bioisosteric replacement of functional groups, can help to fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds.

Exploration of Novel Molecular Targets

A significant area of future research will be the identification of novel molecular targets for this compound derivatives. While some quinolinone derivatives have been investigated for their potential as tubulin polymerization inhibitors, the full spectrum of their biological activity is yet to be uncovered. nih.gov The structural characteristics of the this compound scaffold suggest that it could interact with a variety of biological targets.

High-throughput screening of extensive compound libraries against a wide range of biological targets will be a crucial first step in this exploration. Subsequently, target deconvolution techniques can be employed to identify the specific proteins or enzymes with which the most active compounds interact. Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective inhibitors. For instance, some quinolinone scaffolds have been identified as potential inhibitors of receptor tyrosine kinases, which are implicated in various cancers. nih.gov

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which combine the this compound moiety with other pharmacophores, represents a promising strategy to create multifunctional drugs. This approach aims to leverage the biological activities of both components to achieve synergistic effects, improved potency, or a broader spectrum of activity.

For example, hybrid molecules incorporating the quinolinone scaffold with known anticancer agents could lead to the development of dual-action drugs that target multiple pathways involved in cancer progression. researchgate.net The design of such hybrids requires a careful selection of the linker connecting the two pharmacophores to ensure that both moieties can adopt their optimal conformations for interacting with their respective targets. The synthesis of quinoline-pyrimidine hybrid compounds has shown promising cytotoxic activity against various cancer cell lines. researchgate.net

Integration of Advanced Synthetic Methodologies

The efficient and versatile synthesis of novel this compound derivatives will be facilitated by the integration of advanced synthetic methodologies. Modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), can significantly accelerate reaction times and improve yields, enabling the rapid generation of diverse compound libraries for biological screening. researchgate.net

Furthermore, the development of novel catalytic systems and one-pot reaction sequences can streamline the synthesis of complex quinolinone derivatives. For instance, new methods for the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) have been developed that improve yield and control over the reaction conditions. google.com The application of green chemistry principles in the synthesis of these compounds will also be crucial to ensure sustainable and environmentally friendly production processes.

Application in Chemical Biology as Probes and Tools

Beyond their therapeutic potential, this compound derivatives can be developed as valuable tools for chemical biology research. By incorporating fluorescent tags or photoaffinity labels, these compounds can be transformed into molecular probes to study biological processes and identify new drug targets.

For example, fluorescently labeled derivatives could be used to visualize the subcellular localization of their target proteins, providing insights into their biological function. Photoaffinity probes, on the other hand, can be used to covalently label their target proteins, facilitating their identification and characterization. The development of such chemical probes will not only advance our understanding of the mechanism of action of this compound derivatives but also contribute to the broader field of drug discovery.

Q & A

Q. What are the optimized synthetic routes for 7-Methoxy-1,4-dimethylquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Method B (outlined in ), involving cyclization of appropriately substituted precursors. For example, 8-Methoxy-1,4-dimethylquinolin-2(1H)-one (structurally similar) was synthesized in 72% yield using this method, which includes refluxing in a polar aprotic solvent (e.g., DMF) with a base like KOH. Yield optimization depends on reaction time, temperature, and substituent positioning. Alternative routes, such as the modified Knorr synthesis (), involve condensation of ethyl 3-oxobutanoate with substituted anilines, followed by oxidation and chloromethylation steps. Key variables include stoichiometry of selenium dioxide for oxidation (80–90°C, 12 hours) and thionyl chloride for chlorination .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.59 ppm (singlet, 3H, CH₃) and δ 3.69 ppm (NCH₂-CH₂N) confirm methyl and methoxy groups. Aromatic protons appear between δ 6.99–8.18 ppm ().

- IR : Absorbance at 1663 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N) validate the quinolinone core ().

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 233.1057 for C₁₃H₁₅NO₃ derivatives) confirm molecular weight and fragmentation patterns ().

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the antimicrobial activity of this compound derivatives?

- Methodological Answer : Substituent position and electronic effects critically modulate activity. For example:

- Methoxy Groups : Derivatives with methoxy at C-7 (vs. C-8) show enhanced antibacterial activity against S. aureus (MIC 8 µg/mL) due to improved membrane penetration ().

- Methyl Groups : 1,4-Dimethylation increases lipophilicity, enhancing Gram-negative bacterial inhibition ().

- Hydrogen Bonding : Hydroxy or carbonyl groups at C-4 improve binding to bacterial topoisomerases ().

Q. How does this compound inhibit aromatase or quinone reductase 2 (QR2), and what mechanistic insights exist?

- Methodological Answer :

- Aromatase Inhibition : The methoxy group at C-7 competitively binds to the enzyme’s heme center, disrupting estrogen synthesis (IC₅₀ ~100 nM for analogs; ).

- QR2 Inhibition : Methyl groups at C-1 and C-4 stabilize hydrophobic interactions with the FAD-binding domain, as shown in docking studies ().

Q. What computational methods (e.g., DFT, molecular docking) are used to predict the electronic properties and bioactivity of this compound?

- Methodological Answer :

Q. Can this compound serve as a photoactivatable probe for DNA interaction studies?

- Methodological Answer : Chloromethyl derivatives (e.g., 4-chloromethyl-1-methylquinolin-2(1H)-one) undergo UV-induced (365 nm) cleavage via radical generation, analogous to o-nitrobenzyl groups. This property is leveraged in photocleavable DNA crosslinkers ().

Methodological Challenges

Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) resolved for this compound?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, substrate concentration). Normalize data using:

- Positive Controls : E.g., Letrozole for aromatase inhibition ().

- Dose-Response Curves : Triplicate measurements with statistical validation ().

Q. What strategies mitigate side reactions (e.g., over-oxidation) during synthesis of sensitive derivatives?

- Methodological Answer :

- Controlled Oxidation : Use SeO₂ in anhydrous dioxane at 80°C to prevent quinoline ring degradation ().

- Protecting Groups : Temporarily shield reactive hydroxy groups with acetyl during chlorination ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.